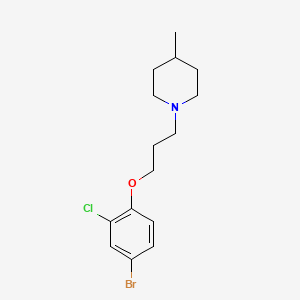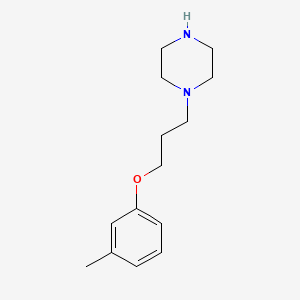
1-(3-m-Tolyloxy-propyl)-piperazine
Overview
Description
There are several compounds that have similar structures to “1-(3-m-Tolyloxy-propyl)-piperazine”, such as "N-(2-hydroxy-3-(m-tolyloxy)propyl)succinimide" , "5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione", and "Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride". These compounds contain a tolyloxy propyl group, similar to the compound you’re interested in.
Molecular Structure Analysis
The molecular structure of these compounds involves a tolyloxy propyl group attached to various other functional groups . The exact structure would depend on the specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structures . For example, their molecular weight, solubility, and stability would be determined by the functional groups present in the molecule.
Scientific Research Applications
Lead Candidate for Therapeutic and Diagnostic Applications in Oncology
1-(3-m-Tolyloxy-propyl)-piperazine analogues, like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), are considered excellent candidates for therapeutic and diagnostic applications in oncology. These compounds, designed with reduced lipophilicity, show potential as positron emission tomography (PET) radiotracers due to their ability to enter tumor cells and exhibit minimal antiproliferative activity (Abate et al., 2011).
Serotonin Receptor Agonist Properties
Compounds like 1-(m-trifluoromethylphenyl)-piperazine have been studied for their effects on serotonin binding and turnover in the brain. They demonstrate the capability to act as serotonin receptor agonists, influencing neurotransmitter levels and turnover in the brain, which can be significant in neurological research (Fuller et al., 1978).
Development of Selective Human 5-HT1D Receptor Ligands
Research into the fluorination of piperazine derivatives, including those with a propyl linker, has led to the development of selective ligands for the human 5-HT1D receptor. This research has implications for developing treatments for conditions like migraines and mood disorders (van Niel et al., 1999).
Potential in Treating Urinary Incontinence
Certain piperazine derivatives have shown antimuscarinic activity, suggesting their potential use in treating urinary incontinence associated with bladder muscle instability. This research highlights the role of substituent groups on piperazine moieties in influencing pharmacological properties (Kaiser et al., 1993).
Applications in Antipsychotic Development
Derivatives of piperazine, like 7-[3-(1-piperidinyl)propoxy]chromenones, have been identified as potential atypical antipsychotics, showing promise in treating psychiatric disorders with reduced side effects (Bolós et al., 1996).
Synthesis for Antidepressant and Antianxiety Applications
Novel derivatives of piperazine compounds have been synthesized and evaluated for antidepressant and antianxiety activities. These compounds could lead to new treatments for mental health disorders (Kumar et al., 2017).
Use in Carbon Dioxide Capture
Piperazine derivatives, such as aqueous piperazine, are being researched for their use in carbon dioxide capture. Their resistance to thermal degradation and oxidation makes them suitable for environmental applications (Freeman et al., 2010).
Future Directions
The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications . For example, one of the compounds, “2-Methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride”, is noted as a potent anti-cancer drug, indicating potential for therapeutic applications.
properties
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-4-2-5-14(12-13)17-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPQFIUFGJJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-m-Tolyloxy-propyl)-piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-Iodophenoxy)ethyl]piperazine](/img/structure/B3135486.png)
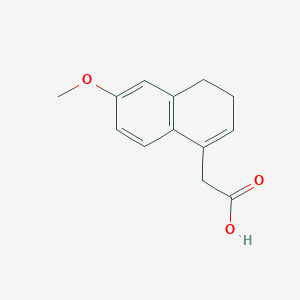

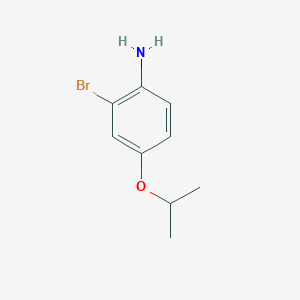

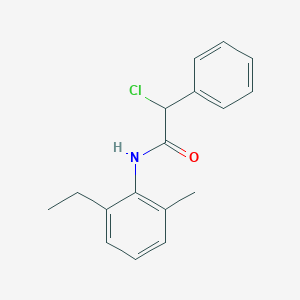
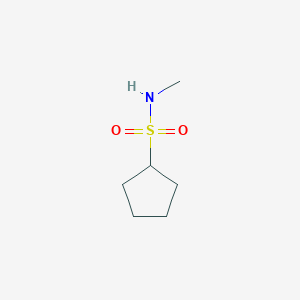

![1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid](/img/structure/B3135534.png)
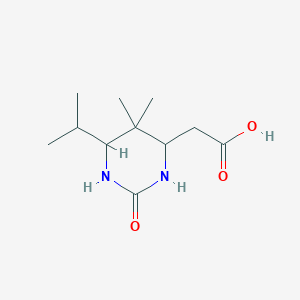
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)

